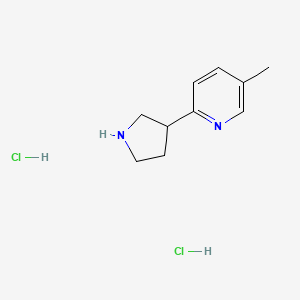
5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine and pyrrolidine derivatives, which are structurally related to the compound . These derivatives are often used in pharmaceutical research and have been synthesized through various methods, including palladium-catalyzed reactions, sodium borohydride reductions, and condensation reactions . The papers also explore the structural features of these compounds using experimental techniques like X-ray diffraction and spectroscopy .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cyanation/reduction sequences, regioselective chlorination, and coupling of different building blocks . Another method includes sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . Additionally, condensation of 1,3-diones with 2-(aminomethyl)pyridine has been used to synthesize substituted pyridylpyrroles .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using single-crystal X-ray diffraction and spectroscopic methods. For example, the structure of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative was determined to be triclinic with specific space group parameters . Similarly, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species were analyzed, highlighting the importance of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The papers describe various chemical reactions, including the unexpected dimerization of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine under acidic hydrolysis . Additionally, the synthesis of polysubstituted pyrrolidine derivatives through cyclization reactions has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. For instance, the vibrational frequencies of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative were calculated using Hartree-Fock and Density Functional Theory methods . The antimicrobial activity and acid dissociation constants of methyl pyrrolidine carboxylate derivatives were also determined, showing potential as antimycobacterial agents .
科学的研究の応用
Synthesis and Chemical Properties
- Large-Scale Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate : A methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, which may pave the way for rapid access to other heterocyclic analogues including 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride (Morgentin et al., 2009).
- Pyrrolidines in Industry : Pyrrolidines are important heterocyclic organic compounds with applications in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).
Pharmaceutical and Medicinal Applications
- Synthesis for Agrochemicals and Medicinal Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds, highlights the relevance of this compound in pharmaceutical research (Ghelfi et al., 2003).
Environmental and Analytical Chemistry
- Metal Analyses in Environmental and Pharmaceutical Samples : Methyl 3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride, a compound similar to 5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, has been used as an ion-pairing reagent for the separation and determination of common metal ions, demonstrating its utility in environmental and pharmaceutical analysis (Belin & Gülaçar, 2005).
Safety and Hazards
作用機序
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
特性
IUPAC Name |
5-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-3-10(12-6-8)9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPIICYYNLMJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
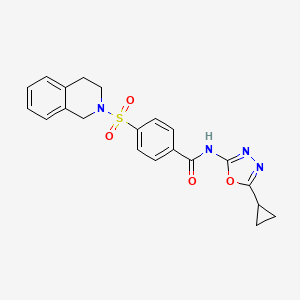
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

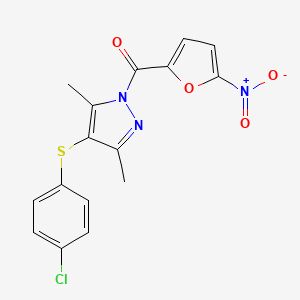
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
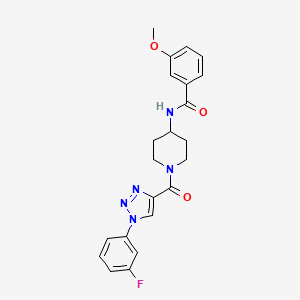
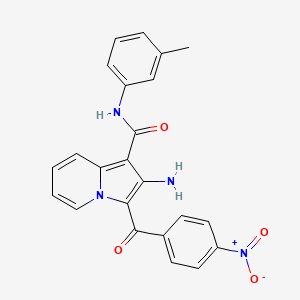

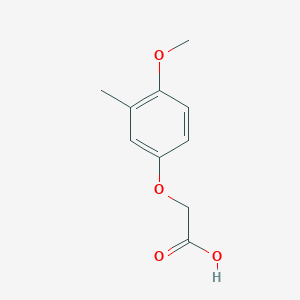
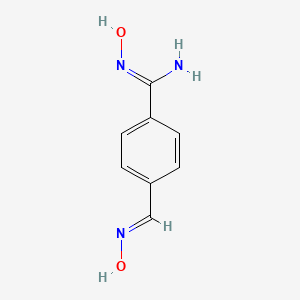
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
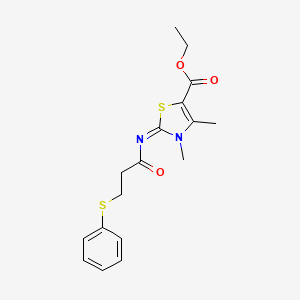
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)